Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid
Description
Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid is a protected derivative of the thiazolidine-4-carboxylic acid scaffold, characterized by:
- Stereochemistry: A fixed (4S) configuration at the 4-position and a racemic (2RS) configuration at the 2-position .
- Structure: A five-membered thiazolidine ring with an ethyl substituent at C2 and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen .
- Synthesis: Typically prepared via coupling reactions using EDCI/HOBT in CH₂Cl₂, followed by Boc deprotection with TFA . The ethyl group originates from acetaldehyde condensation with L-cysteine .
This compound is used in peptide synthesis and medicinal chemistry due to its stereochemical complexity and tunable reactivity.
Properties
IUPAC Name |
(4S)-2-ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-5-8-12(7(6-17-8)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNNHHUVFQVHF-GVHYBUMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1N(C(CS1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1N([C@H](CS1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid is a synthetic compound belonging to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. Here, we explore its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₉NO₄S
- CAS Number : 1217515-06-4
- Molecular Weight : 247.34 g/mol
- Structure : The compound features a Boc (tert-butoxycarbonyl) protecting group that enhances stability and solubility.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : A thiazolidine derivative is reacted with a Boc-protected amino acid.
- Reaction Conditions : The reaction is conducted in an organic solvent (e.g., dichloromethane) using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
- Purification : The product is purified through standard chromatographic techniques.
Biological Activity
This compound exhibits several biological activities, which are summarized below:
Antimicrobial Activity
Research indicates that thiazolidine derivatives can possess significant antimicrobial properties. For example:
- Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit enzymatic pathways critical for bacterial survival.
- Case Study : A series of thiazolidine derivatives were tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL |
| This compound | Escherichia coli | 32 µg/mL |
Anticancer Activity
Thiazolidine derivatives have been explored for their anticancer potential:
- In Vitro Studies : Compounds similar to Boc-(4S,2RS)-2-ethylthiazolidine have shown cytotoxic effects on cancer cell lines such as HeLa and MDA-MB-361.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HeLa | 12.7 | Cisplatin (21.5) |
| MDA-MB-361 | 14.9 | Doxorubicin |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on various receptors influencing cell signaling pathways related to proliferation and apoptosis.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of thiazolidine derivatives:
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can mitigate oxidative stress in cells.
- Insulin Sensitization : Certain thiazolidines have been shown to enhance glucose uptake in insulin-resistant models, suggesting potential applications in diabetes management.
Comparison with Similar Compounds
Comparison with Similar Thiazolidine-4-Carboxylic Acid Derivatives
Structural and Functional Group Variations
Table 1: Key Structural Differences
| Compound Name | Substituent at C2 | Protecting Group | Stereochemistry | Key Applications |
|---|---|---|---|---|
| Boc-(4S,2RS)-2-Ethylthiazolidine-4-CA | Ethyl | Boc | (4S,2RS) | Peptide synthesis, drug design |
| FMOC-(4S,2RS)-2-Methylthiazolidine-4-CA | Methyl | FMOC | (4S,2RS) | Solid-phase peptide synthesis |
| 2-Phenylthiazolidine-4-CA | Phenyl | None | (2RS,4R) | Antimicrobial studies |
| 3-Acetylthiazolidine-4-CA | Acetyl (at N3) | None | (4R) | Metabolic pathway analysis |
Key Observations :
- Ethyl vs.
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 2-phenyl) introduce aromaticity, altering electronic properties and biological activity. For example, 2-phenyl derivatives show antimicrobial activity, while alkyl-substituted compounds are more commonly used in synthetic intermediates .
- Protecting Groups : Boc is acid-labile, whereas FMOC requires base for removal. This difference dictates compatibility with reaction conditions .
Physicochemical Properties
Table 3: Physical Properties
| Compound Name | Molecular Weight | Solubility (aq.) | LogP | Stability |
|---|---|---|---|---|
| Boc-(4S,2RS)-2-Ethylthiazolidine-4-CA | 161.22 | Low | 1.2 | Acid-sensitive |
| 2-Phenylthiazolidine-4-CA | 209.27 | Very low | 2.5 | pH-dependent ring opening |
| FMOC-(4S,2RS)-2-Methylthiazolidine-4-CA | 369.43 | Moderate | 3.0 | Base-sensitive |
Preparation Methods
Cyclization and Boc Protection
- Starting Materials: A common approach uses an amino acid or amino thiol precursor containing the desired stereochemistry at C-4 (4S) and a racemic mixture at C-2 (2RS).
- Cyclization: The amino thiol reacts with an aldehyde or ketone bearing the ethyl group to form the thiazolidine ring. This reaction is typically performed under mild acidic conditions to promote ring closure.
- Boc Protection: The free amino group of the thiazolidine intermediate is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, yielding the Boc-protected thiazolidine carboxylic acid.
Alternative Routes and Reagents
- Oxidation and Reduction Steps: Oxidation with hydrogen peroxide or similar oxidants may be used to introduce or adjust functional groups on the ring or side chains.
- Reduction: Lithium aluminum hydride (LiAlH4) can be employed to reduce intermediates selectively.
- Substitution Reactions: Nucleophilic substitution with amines or thiols can modify the side chains or ring substituents to achieve the ethyl substitution pattern.
Green Chemistry Considerations
- Some industrial syntheses explore greener solvents such as water and recyclable catalysts to minimize environmental impact and improve sustainability.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Thiazolidine ring formation | Amino thiol + ethyl aldehyde, mild acid | Cyclization to form 5-membered ring |
| Boc protection | Di-tert-butyl dicarbonate, base (e.g., Et3N) | Stable Boc-protected amino group |
| Oxidation | Hydrogen peroxide or similar oxidants | Functional group modification |
| Reduction | LiAlH4 | Selective reduction of intermediates |
| Substitution | Amines or thiols | Introduction of ethyl or other substituents |
| Solvent | Organic solvents or water (green methods) | Reaction medium affects yield and purity |
Research Findings and Stereochemical Considerations
- The compound is characterized by a single stereocenter at C-4 with S configuration and a racemic mixture at C-2 (2RS), which affects the stereochemical purity and biological activity.
- The Boc group enhances the stability and reactivity of the molecule during synthesis and purification.
- The ethyl substitution at C-2 influences the lipophilicity and potential biological interactions of the compound.
- Studies indicate that this compound serves as a useful intermediate for synthesizing peptides containing thiazolidine rings, which are relevant in drug discovery, especially for antimicrobial and antidiabetic agents.
Summary Table of Key Synthetic Features
| Feature | Description |
|---|---|
| Molecular Formula | C11H19NO4S |
| Molecular Weight | 261.34 g/mol |
| Stereochemistry | 4S, 2RS (single chiral center at C-4, racemic at C-2) |
| Protecting Group | Boc (tert-butyloxycarbonyl) |
| Core Structure | Thiazolidine ring with 2-ethyl substitution |
| Typical Reagents | Boc2O, amino thiols, aldehydes, LiAlH4, H2O2 |
| Reaction Conditions | Mild acidic for cyclization, base for Boc protection |
| Industrial Considerations | Use of green solvents and recyclable catalysts explored |
Q & A
Basic: What is the optimal synthetic route for Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid?
The compound is synthesized via a two-step Boc-protection and deprotection strategy. First, Boc-protected carboxylic acids are activated with EDCI and HOBt in CH₂Cl₂, followed by coupling with amines in the presence of Et₃N. After Boc removal using TFA in CH₂Cl₂, the crude product is purified via silica gel chromatography with a hexane/ethyl acetate gradient. This method achieves yields of 35–76% and ensures stereochemical integrity .
Basic: How is the compound purified post-synthesis?
Post-synthesis purification involves liquid-liquid extraction (water, NaHCO₃, brine) to remove unreacted reagents, followed by silica gel column chromatography. The gradient elution (hexane/ethyl acetate) resolves diastereomers and removes byproducts. TLC monitoring ensures purity, and final products are characterized by ¹H NMR and mass spectrometry .
Basic: What analytical techniques confirm the compound’s structure and stereochemistry?
¹H NMR is critical for confirming stereochemistry. For example, pH titration (pH 5 vs. 7.4) reveals protonation-dependent splitting patterns of the thiazolidine ring, distinguishing diastereomers. Mass spectrometry (ESI or MALDI-TOF) validates molecular weight, while HPLC (chiral columns) confirms enantiomeric purity .
Advanced: How does stereochemistry at the 2RS and 4S positions influence biological activity?
The 4S configuration stabilizes the thiazolidine ring, enhancing binding to chiral targets (e.g., enzymes). The 2RS diastereomers show divergent bioactivity; for instance, (2R,4S) derivatives exhibit higher affinity in receptor-binding assays compared to (2S,4S). Dynamic NMR studies under physiological pH (7.4) reveal reversible ring-opening, affecting pharmacokinetics .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
SAR studies require systematic variation of substituents:
- Aryl groups : Replace the ethyl group with substituted phenyl rings (e.g., 3,4,5-trimethoxyphenyl) to assess electronic effects .
- Amide side chains : Test adamantane or fluorenyl amides for lipophilicity and membrane permeability .
- Stereochemical probes : Compare (2RS,4S) vs. (2SR,4R) isomers in enzymatic assays .
Biological data (IC₅₀, Ki) should be correlated with computational models (docking, QSAR) .
Advanced: What in vivo models are suitable for evaluating pharmacological activity?
Rat models are commonly used. For neuroactive derivatives, induced-parkinsonism or neuroinflammation models assess efficacy. Dosing regimens (oral/IP) are optimized using pharmacokinetic profiling (plasma half-life, brain penetration). Histopathology and biomarker analysis (e.g., TNF-α, IL-6) validate target engagement .
Advanced: How to resolve contradictions in NMR data under varying experimental conditions?
Contradictions arise from pH-dependent protonation of the thiazolidine nitrogen. At pH 7.4, deprotonation creates a new diastereocenter, altering splitting patterns. To mitigate, standardize NMR acquisition at pH 5 (using acetate buffer) and compare with neutral conditions. 2D NMR (COSY, NOESY) clarifies stereochemical assignments .
Advanced: How to address impurities during large-scale synthesis?
Common impurities include residual Boc-protected intermediates and racemized products. Strategies:
- HPLC-MS monitoring : Detect impurities early using reverse-phase C18 columns.
- Recrystallization : Use ethanol/water mixtures to isolate enantiomerically pure crystals.
- Derivatization : Convert impurities to UV-active derivatives for quantification (e.g., dansyl chloride tagging) .
Advanced: What stability challenges arise under physiological conditions, and how are they managed?
The thiazolidine ring undergoes pH-dependent hydrolysis (t₁/₂ = 2–8 hrs at pH 7.4). Stabilization strategies:
- Prodrug design : Mask the carboxylic acid as an ester (e.g., pivaloyloxymethyl).
- Formulation : Use cyclodextrin complexes or liposomal encapsulation to slow degradation .
Advanced: What analytical methods quantify the compound in complex matrices (e.g., plasma)?
LC-MS/MS with deuterated internal standards (e.g., Boc-(4S,2RS)-d₃-2-ethylthiazolidine-4-carboxylic acid) ensures precision. Chromatographic conditions:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
